molecular formula C7H8BrClFN B1379545 5-Bromo-2-fluoro-4-methylaniline hydrochloride CAS No. 1820619-16-6

5-Bromo-2-fluoro-4-methylaniline hydrochloride

Cat. No. B1379545
M. Wt: 240.5 g/mol
InChI Key: FSNYNRGQPMYJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methylaniline is represented by the InChI code: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .


Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylaniline has a molecular weight of 204.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis of Complex Molecules

The structural manipulation of halogenated anilines, including bromo and fluoro substituents, serves as a foundational step in synthesizing complex molecules. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction, demonstrating the versatility of bromo-fluoro-anilines in synthetic chemistry (Xue Xu, 2006).

Catalytic Applications

The palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction showcases the role of bromo-methylaniline derivatives in facilitating complex chemical transformations, leading to substances with potential non-linear optical properties (Komal Rizwan et al., 2021).

Safety And Hazards

The safety information available indicates that 5-Bromo-2-fluoro-4-methylaniline has the following hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

5-Bromo-2-fluoro-4-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also used in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . These applications suggest potential future directions in cancer treatment research.

properties

IUPAC Name

5-bromo-2-fluoro-4-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYNRGQPMYJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 2
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 5
5-Bromo-2-fluoro-4-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoro-4-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.